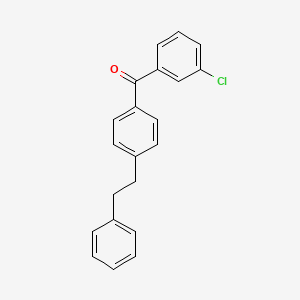
Benzophenone, 3-chloro-4'-phenethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzophenone, 3-chloro-4’-phenethyl- is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various industries due to their ability to absorb ultraviolet light, making them valuable in products like sunscreens, perfumes, and plastics. The specific structure of Benzophenone, 3-chloro-4’-phenethyl- includes a benzophenone core with a chlorine atom at the 3-position and a phenethyl group at the 4’-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 3-chloro-4’-phenethyl- typically involves Friedel-Crafts acylation. This reaction uses benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods: In industrial settings, the production of Benzophenone, 3-chloro-4’-phenethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzophenone, 3-chloro-4’-phenethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like OH-, NH2, under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Applications De Recherche Scientifique
Benzophenone, 3-chloro-4’-phenethyl- has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, aiding in the formation of polymers under UV light.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.
Medicine: Investigated for its antimicrobial properties, showing effectiveness against various bacterial strains.
Industry: Utilized in the production of UV-curable coatings, adhesives, and inks, providing protection against UV degradation.
Mécanisme D'action
The mechanism of action of Benzophenone, 3-chloro-4’-phenethyl- involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound transitions to an excited state, which can then interact with other molecules, leading to the formation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, making the compound useful in applications like photodynamic therapy.
Molecular Targets and Pathways:
Photodynamic Therapy: Targets cellular components like DNA, proteins, and lipids, leading to cell death.
Antimicrobial Activity: Disrupts bacterial cell membranes and interferes with essential metabolic processes.
Comparaison Avec Des Composés Similaires
- Benzophenone
- 4-Hydroxybenzophenone
- 2,4-Dihydroxybenzophenone
Propriétés
Numéro CAS |
98257-45-5 |
|---|---|
Formule moléculaire |
C21H17ClO |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
(3-chlorophenyl)-[4-(2-phenylethyl)phenyl]methanone |
InChI |
InChI=1S/C21H17ClO/c22-20-8-4-7-19(15-20)21(23)18-13-11-17(12-14-18)10-9-16-5-2-1-3-6-16/h1-8,11-15H,9-10H2 |
Clé InChI |
WAYMYHFLJFIPGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


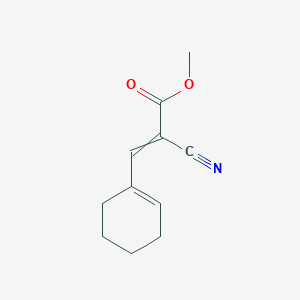
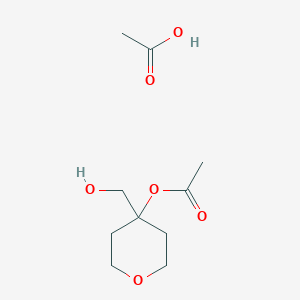
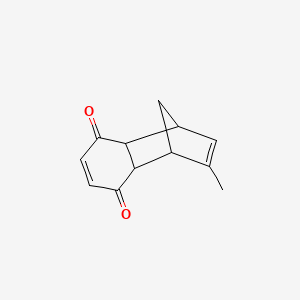
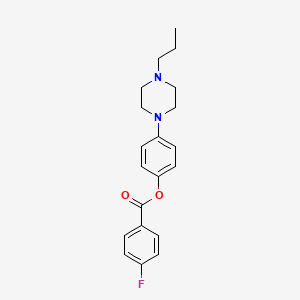
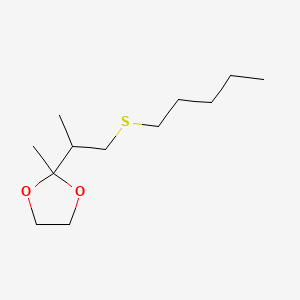
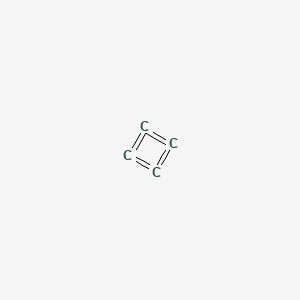
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
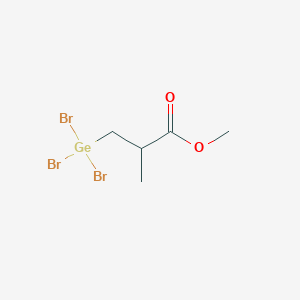
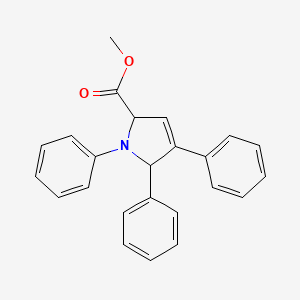
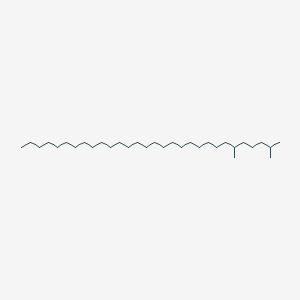
![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)


![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
